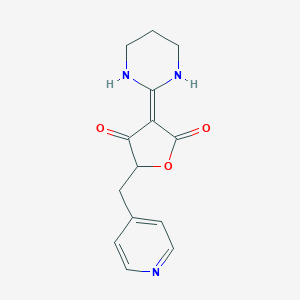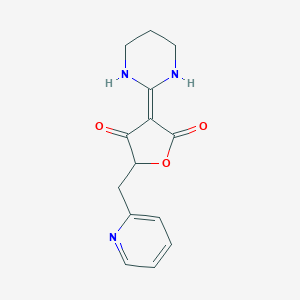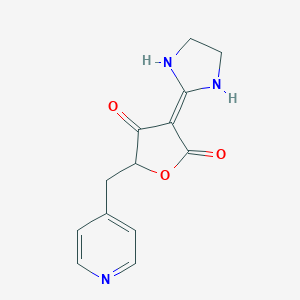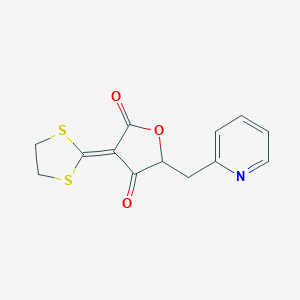![molecular formula C34H44N2O6 B290167 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, also known as DPP6, is a chemical compound with potential applications in scientific research. It belongs to the family of pyrrolopyrroles and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is not fully understood, but it is believed to interact with biological systems through its ability to act as a fluorescent probe. 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has also been found to interact with DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant properties and has been found to inhibit the growth of cancer cells in vitro. Additionally, 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione in lab experiments is its ability to act as a fluorescent probe, which allows for the visualization of biological systems. However, one limitation of using 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. One potential avenue of research is the development of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione-based fluorescent probes for imaging biological systems. Additionally, 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves the reaction of 3,5-dimethoxyaniline with 2,5-dihexyl-3,6-dibromopyrrolo[3,4-c]pyrrole-1,4-dione in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction and yields 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione as the final product.
Scientific Research Applications
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to have potential applications in scientific research. It has been studied for its ability to act as a fluorescent probe for imaging biological systems. Additionally, 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to have potential applications in the development of organic solar cells.
properties
Molecular Formula |
C34H44N2O6 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
1,4-bis(3,5-dimethoxyphenyl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C34H44N2O6/c1-7-9-11-13-15-35-31(23-17-25(39-3)21-26(18-23)40-4)29-30(33(35)37)32(36(34(29)38)16-14-12-10-8-2)24-19-27(41-5)22-28(20-24)42-6/h17-22H,7-16H2,1-6H3 |
InChI Key |
BZBZAGFPDKFXDZ-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC(=CC(=C3)OC)OC)C1=O)C4=CC(=CC(=C4)OC)OC |
Canonical SMILES |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC(=CC(=C3)OC)OC)C1=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290084.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290088.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290089.png)
![7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290090.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)




